molecular formula C11H16ClN3 B13257885 6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine

6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine

Cat. No.: B13257885
M. Wt: 225.72 g/mol
InChI Key: DDQADYHDLMWENR-UHFFFAOYSA-N
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Description

6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 6 and a 1-methylpiperidin-4-yl group at the 3-amino position. Its molecular formula is C₁₁H₁₅ClN₃, with a molecular weight of 224.71 g/mol. The piperidine moiety enhances solubility and may facilitate interactions with biological targets, such as central nervous system (CNS) receptors or enzymes .

Properties

Molecular Formula

C11H16ClN3

Molecular Weight

225.72 g/mol

IUPAC Name

6-chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine

InChI

InChI=1S/C11H16ClN3/c1-15-6-4-9(5-7-15)14-10-2-3-11(12)13-8-10/h2-3,8-9,14H,4-7H2,1H3

InChI Key

DDQADYHDLMWENR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=CN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution Route

  • Starting Materials: 6-Chloropyridin-3-amine and 1-methylpiperidine or its derivatives.
  • Reaction Conditions: The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Base Catalysts: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to deprotonate the amine and facilitate nucleophilic attack.
  • Temperature: Moderate heating (50–100 °C) is often applied to drive the reaction to completion.
  • Mechanism: The lone pair on the nitrogen of 1-methylpiperidine attacks the electrophilic carbon bearing the chlorine in the pyridine ring, leading to displacement of the chloride ion and formation of the target amine.

Alternative Synthetic Routes and Industrial Scale-Up

  • Continuous Flow Synthesis: For industrial production, continuous flow methods have been explored to improve reaction control, scalability, and yield. This approach allows precise temperature and reagent mixing control, reducing side reactions and improving purity.
  • Use of Protected Intermediates: In some synthetic schemes, orthogonally protected intermediates such as aziridines or benzyl-protected piperidines are used to improve selectivity and yield, followed by deprotection steps.

Related Synthetic Methodologies from Literature

While direct preparations of 6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine are limited in detailed literature, related compounds and intermediates provide insight:

  • Pfizer Route for Piperidine Derivatives: The synthesis of piperidine-based amines often involves the addition of methyllithium to piperidinones, followed by chlorination and elimination steps to yield olefin intermediates, which are then converted to the desired amines via reductive amination or nucleophilic substitution.
  • Grignard and Copper(I) Oxide Catalyzed Amination: In related pyridine derivatives, Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride) are used to form ketone intermediates, which are subsequently aminated using copper(I) oxide catalysis under mild temperatures (<80 °C) to introduce amino substituents.
Methodology Starting Materials Key Reagents/Bases Solvent Conditions Yield/Notes
Nucleophilic Aromatic Substitution 6-Chloropyridin-3-amine + 1-methylpiperidine NaH or K₂CO₃ DMF or THF 50–100 °C, several hours Moderate to good yields; scalable
Piperidine Derivative Synthesis 1-Benzyl-piperidin-4-one + methyllithium Methyllithium, BnCl, NaBH₄ Acetone, EtOH Multi-step; room temp to reflux Yields vary; requires handling of reactive reagents
Grignard and Copper Catalysis 2,6-Dibromopyridine + Grignard reagent Isopropylmagnesium chloride/lithium chloride, Cu₂O Ether solvents Ambient temp (<80 °C) High selectivity; avoids cryogenic conditions
  • The nucleophilic aromatic substitution is the most straightforward and widely used method for synthesizing 6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine.
  • Use of strong bases and polar aprotic solvents facilitates the displacement of the chlorine atom by the piperidine nitrogen.
  • Industrial methods favor continuous flow synthesis for better control and scalability.
  • Protective group strategies and multi-step synthesis involving piperidine ketones and aziridines are employed to improve yields and purity in complex synthetic routes.
  • Copper(I) oxide catalysis in the amination of bromopyridine intermediates offers an efficient alternative to lithium-based reagents, providing milder conditions and better operational safety.

6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine can undergo further chemical modifications:

  • Oxidation: To form N-oxides using oxidants like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: To yield reduced amine derivatives using lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., azides, thiols) under basic conditions to diversify the chemical scaffold.

The preparation of 6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine primarily relies on nucleophilic aromatic substitution of 6-chloropyridin-3-amine with 1-methylpiperidine under basic conditions. Industrially, continuous flow synthesis and catalytic amination methods provide scalable and efficient alternatives. The compound’s synthesis is supported by related methodologies involving piperidine intermediates and Grignard chemistry. These methods are well-documented in the literature and patents, ensuring robust and reproducible production routes for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine and Pyridazine Derivatives

6-Chloro-N-(4-fluorophenyl)pyridin-3-amine
  • Structure : Pyridine core with a 4-fluorophenyl substituent.
  • Molecular Formula : C₁₁H₈ClFN₂ | Molecular Weight : 234.65 g/mol.
  • This compound is commercially available (CymitQuimica) and may exhibit kinase inhibition activity .
  • Comparison : Unlike the target compound’s piperidine group, the fluorophenyl substituent lacks basicity, which could reduce blood-brain barrier penetration.
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine
  • Structure : Pyridazine core (two adjacent nitrogen atoms) with a 2-methoxyphenyl group.
  • Molecular Formula : C₁₁H₁₀ClN₃O | Molecular Weight : 251.67 g/mol.
  • Key Differences : The pyridazine core alters electronic properties, and the methoxy group contributes to steric bulk. Crystallographic data confirms a planar conformation, enhancing stability .

Piperidine-Linked Compounds

1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine
  • Structure : Pyridine linked to piperidine via a carbonyl group.
  • Molecular Formula : C₁₁H₁₄ClN₃O | Molecular Weight : 239.70 g/mol.
  • Key Differences : The amide bond introduces rigidity, which may reduce metabolic flexibility but improve target selectivity .
6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine
  • Structure : Pyridine with a piperidinyloxy substituent.
  • Molecular Formula : C₁₁H₁₇N₃O | Molecular Weight : 207.27 g/mol.
  • Key Differences : The ether linkage (vs. direct amine) reduces hydrogen-bonding capacity but may enhance solubility .
  • Comparison : Oxygen spacing could alter binding orientation in biological targets compared to the target compound’s direct N-linkage.

Substituted Aromatic Amines

6-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine
  • Structure : Pyrimidine core with 4-isopropoxyphenyl.
  • Molecular Formula : C₁₃H₁₅ClN₄O | Molecular Weight : 282.74 g/mol.
  • Comparison : Pyrimidine cores (vs. pyridine) offer distinct electronic profiles, influencing interactions with nucleotide-binding targets.

Biological Activity

6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and kinase inhibition. This article will explore its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound can be described by the following structural formula:

C10H12ClN3\text{C}_{10}\text{H}_{12}\text{ClN}_{3}

It features a chloro group at the 6-position of the pyridine ring and a piperidine moiety, which plays a crucial role in its biological activity. The synthesis typically involves nucleophilic aromatic substitution methods, where appropriate amines are coupled with chlorinated pyridine derivatives to yield the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine and its derivatives. Notably, compounds derived from similar structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
4fMDA-MB-2316.25
4kMDA-MB-2318.18
ImatinibMDA-MB-23135.50

The compound 4f demonstrated potent anti-proliferative activity against triple-negative breast cancer cells (MDA-MB-231), significantly outperforming imatinib, a well-known anticancer agent. This suggests that derivatives of 6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine may serve as effective alternatives or adjuncts in cancer treatment.

The mechanism through which these compounds exert their anticancer effects includes the inhibition of cell migration, invasion, adhesion, and proliferation. Furthermore, studies have indicated that these compounds can inhibit tumor growth in vivo, showcasing their potential for therapeutic applications beyond in vitro settings .

Kinase Inhibition

Another area of interest is the compound's role as a kinase inhibitor. For instance, modifications to similar piperidine-containing compounds have shown inhibition of various kinases, including ERK5. The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance potency:

CompoundKinase TargetActivity LevelReference
32gERK5Potent
34bERK5Moderate

These findings indicate that the piperidine moiety contributes significantly to binding affinity and selectivity towards specific kinases.

Case Studies and Research Findings

Several research articles have investigated the biological activity of compounds related to 6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine:

  • Antiproliferative Activity : In one study, derivatives were tested against multiple cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited superior antiproliferative effects compared to established treatments like imatinib .
  • In Vivo Efficacy : Another study demonstrated that compound 4f not only inhibited proliferation in vitro but also reduced tumor growth in xenograft models, suggesting strong potential for clinical applications .
  • Pharmacokinetic Profiles : The pharmacokinetic properties of these compounds have been evaluated, revealing favorable absorption and distribution characteristics which are critical for drug development .

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